

physicochemical properties of Cortisol 17,21-diacetate

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Compound of Interest

Compound Name: Cortisol 17,21-diacetate

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An In-depth Technical Guide to the Physicochemical Properties of **Cortisol 17,21-diacetate**

Introduction

Cortisol 17,21-diacetate, also known as Hydrocortisone 17,21-diacetate, is a synthetic ester of cortisol, a primary glucocorticoid hormone.[1] As a corticosteroid, it is utilized for its anti-inflammatory and immunosuppressive properties. The addition of the two acetate groups at the C17 and C21 positions modifies the parent compound's physicochemical properties, such as its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **Cortisol 17,21-diacetate**, detailed experimental protocols for their determination, and a visualization of relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for formulation development, quality control, and understanding its biological activity. The properties of **Cortisol 17,21-diacetate** are summarized below.

Property	Value	Source
IUPAC Name	[2- [(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy- 10,13-dimethyl-3-oxo- 2,6,7,8,9,11,12,14,15,16- decahydro-1H- cyclopenta[a]phenanthren-17- yl]-2-oxoethyl] acetate	[1]
Synonyms	Hydrocortisone 17,21- Diacetate, Pregn-4-ene-3,20- dione, 17,21-bis(acetyloxy)-11- hydroxy-, (11β)-	[1]
CAS Number	3517-48-4	[1][2]
Molecular Formula	C25H34O7	[1][3]
Molecular Weight	446.533 g/mol	[1][3]
Accurate Mass	446.23 Da	[1]
Physical Form	Powder	(for related Cortisone 21- acetate)
Melting Point	Data for the diacetate is not readily available. For comparison, the related compound Cortisone 21-acetate has a melting point of 237-240 °C. Hydrocortisone acetate has a melting point of 212 - 220 °C (with decomposition).[4]	
Solubility	Specific quantitative data for Cortisol 17,21-diacetate is limited. However, corticosteroids are generally	

poorly soluble in water.[5] For comparison, Hydrocortisone acetate is practically insoluble in water, slightly soluble in methanol and chloroform.[4] Cortisone 21-acetate is soluble in chloroform (50 mg/mL).

Stability

Corticosteroids like cortisol can degrade over time, with stability being dependent on temperature. For long-term stability, storage at 4 °C or below is recommended.[6][7]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

- **Sample Preparation:** A small amount of the dry **Cortisol 17,21-diacetate** powder is introduced into a glass capillary tube (closed at one end). The sample is packed down tightly to a height of 2.5-3.5 mm by tapping the tube on a hard surface or by dropping it through a long glass tube.[8][9]
- **Apparatus Setup:** The packed capillary tube is placed in the heating block of a melting point apparatus (like a Mel-Temp) or attached to a thermometer and immersed in an oil bath (Thiele tube).

- Initial Determination (Rapid Run): To find the approximate melting range, the sample is heated rapidly (e.g., at a ramp rate of 10-20 °C/minute).[9]
- Precise Determination (Slow Run): A new sample is prepared. The apparatus is heated to a temperature approximately 5-10 °C below the approximate melting point found in the rapid run.[9] The heating rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium.[8]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point of the substance.[8]
- Calibration: The accuracy of the apparatus's thermometer should be regularly checked using certified reference standards with known melting points.[8]

Solubility Determination

Solubility data is vital for predicting a drug's dissolution rate and bioavailability. The Biopharmaceutics Classification System (BCS) provides a framework for these determinations.

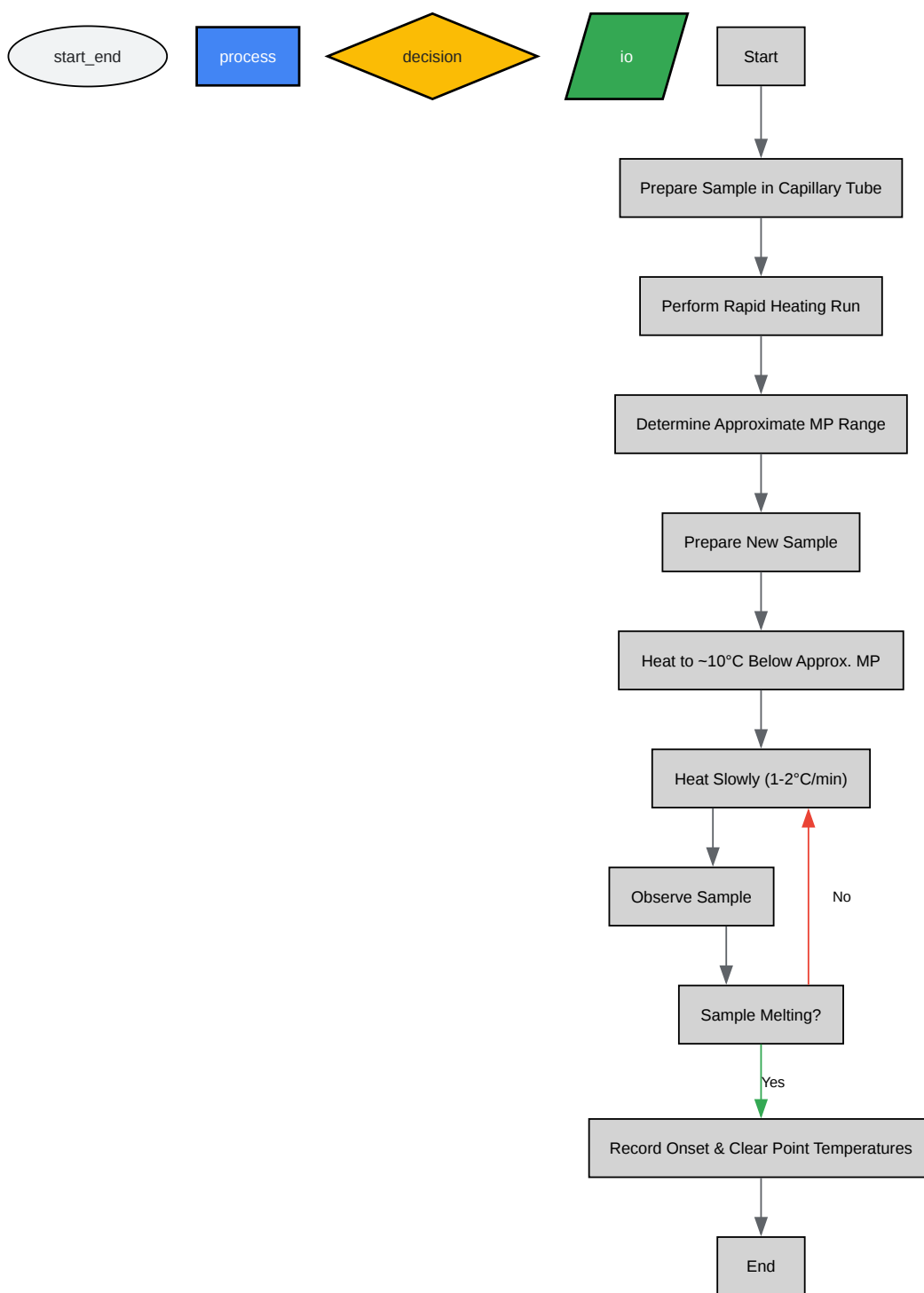
Methodology: Equilibrium Solubility Method (Shake-Flask)

- Medium Preparation: Solubility is typically determined in various aqueous media to simulate physiological conditions, such as hydrochloric acid buffer (pH 1.2), phosphate buffer (pH 6.8), and distilled water.[10] Organic solvents relevant to formulation and analysis (e.g., methanol, ethanol, chloroform) are also used.
- Sample Addition: An excess amount of **Cortisol 17,21-diacetate** powder is added to a known volume of the selected solvent in a flask or vial. This ensures that a saturated solution is formed.[10]
- Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 °C for BCS studies) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] Sonication may be used initially to aid in dispersing the solid.[10]

- **Sample Processing:** After equilibration, the suspension is filtered (e.g., using a 0.45 μm filter) or centrifuged to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
- **Quantification:** The concentration of the dissolved **Cortisol 17,21-diacetate** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[10][11][12]}
- **Data Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

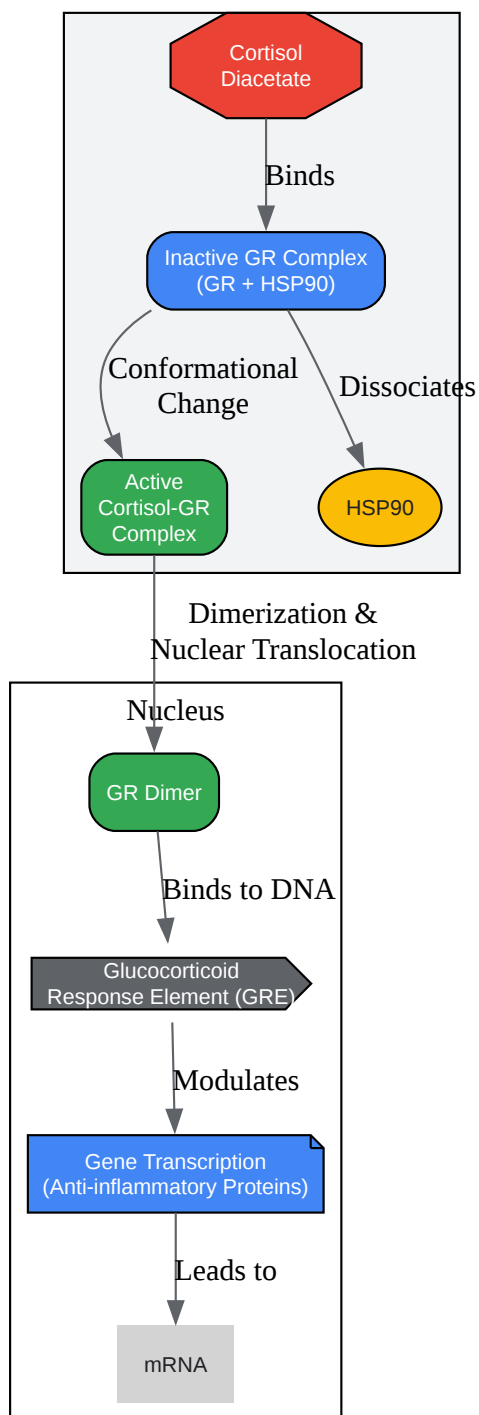
Mandatory Visualization

The following diagrams illustrate a key experimental workflow and a fundamental biological pathway relevant to **Cortisol 17,21-diacetate**.



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Workflow for Melting Point Determination.



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Glucocorticoid Receptor Signaling Pathway.

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